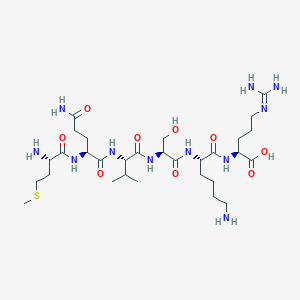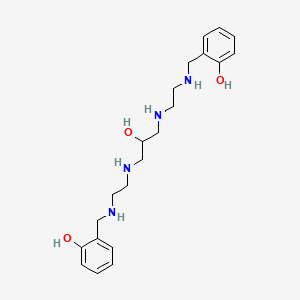
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with a suitable amine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise monitoring systems ensures high yield and purity of the final product. Solvent extraction and crystallization are commonly employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL involves its interaction with specific molecular targets. The hydroxyl and amine groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter cellular signaling, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
4-[1,13-bis(2-hydroxyphenyl)-8-methyl-1,13-dioxa-5,9-diazatridecan-6-yl]benzamide: Contains similar structural features but with additional functional groups.
High refractive index compositions: Comprising similar organic/inorganic hybrid materials.
Uniqueness
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL is unique due to its specific arrangement of hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research fields.
Properties
CAS No. |
823787-40-2 |
|---|---|
Molecular Formula |
C21H32N4O3 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[[2-[[2-hydroxy-3-[2-[(2-hydroxyphenyl)methylamino]ethylamino]propyl]amino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C21H32N4O3/c26-19(15-24-11-9-22-13-17-5-1-3-7-20(17)27)16-25-12-10-23-14-18-6-2-4-8-21(18)28/h1-8,19,22-28H,9-16H2 |
InChI Key |
AFXCRAVMFDKFBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC(CNCCNCC2=CC=CC=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


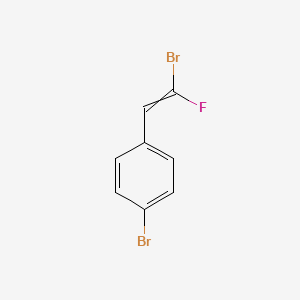
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
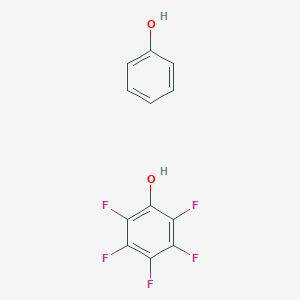
![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
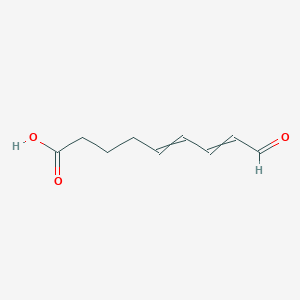
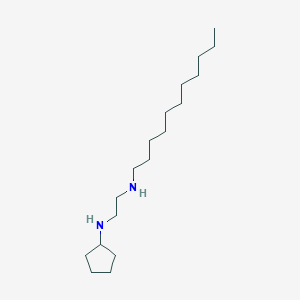
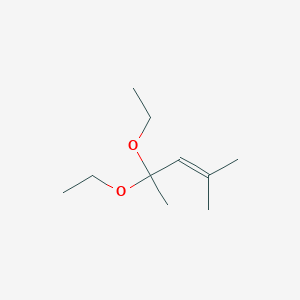
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)
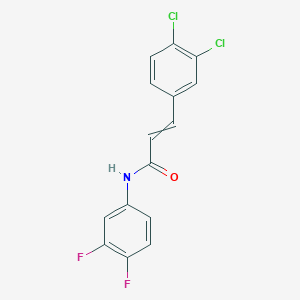
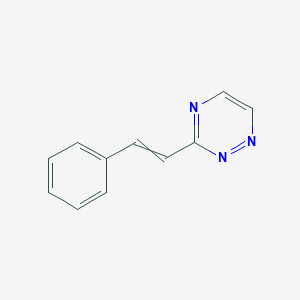
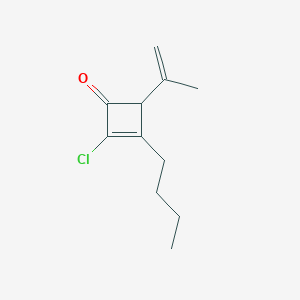
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
